molecular formula C18H19FN2O3 B2925656 N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide CAS No. 478079-66-2

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide

Cat. No.: B2925656
CAS No.: 478079-66-2
M. Wt: 330.359
InChI Key: NRCNYDAEYIRPHM-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide is a synthetic aromatic amide featuring a 4-methoxybenzenecarboxamide scaffold linked to a 3-fluoro-4-morpholinophenyl group.

Properties

IUPAC Name

N-(3-fluoro-4-morpholin-4-ylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-23-15-5-2-13(3-6-15)18(22)20-14-4-7-17(16(19)12-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCNYDAEYIRPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide typically involves multiple steps. One common method starts with the substitution of morpholine on a fluoro-substituted nitrobenzene derivative, followed by reduction of the nitro group to an amine. The amine is then reacted with a methoxybenzenecarboxylic acid derivative to form the final product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-purity reagents and solvents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes, such as DNA gyrase, which are essential for bacterial replication and survival. This inhibition disrupts bacterial DNA processes, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linezolid and Oxazolidinone Derivatives

Linezolid (CAS 165800-03-3) is a prototypical oxazolidinone antibiotic with the structure (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide . Key differences include:

  • Structural Features: Linezolid contains an oxazolidinone ring critical for binding to the 50S ribosomal subunit, whereas the target compound replaces this ring with a 4-methoxybenzenecarboxamide group.
  • Mechanism: Linezolid inhibits bacterial protein synthesis by blocking the initiation complex formation .
  • Activity: Linezolid exhibits MIC values of 1–4 µg/mL against Gram-positive pathogens like Staphylococcus aureus . Structural analogs from , such as (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isonicotinamide (7a), show MICs ranging from 0.5–8 µg/mL, highlighting the importance of the oxazolidinone scaffold .
Table 1: Comparison with Oxazolidinone Derivatives
Compound Name Structural Features MIC Range (µg/mL) Mechanism References
Linezolid Oxazolidinone + acetamide 1–4 50S ribosomal binding
Compound 7a () Oxazolidinone + isonicotinamide 0.5–8 Protein synthesis inhibition
N-(3-Fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide Benzenecarboxamide + morpholine/fluorophenyl N/A Hypothesized DNA gyrase inhibition Inferred

Tetrazole Derivatives (8a–8l)

Tetrazole-based compounds, such as N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, share the 3-fluoro-4-morpholinophenyl group but incorporate a tetrazole ring. Notable examples include:

  • Compound 8l : Exhibits MIC values of 75 ± 0.81 µg/mL against Bacillus subtilis .
  • Mechanism: Molecular docking studies suggest these compounds inhibit DNA gyrase, a distinct target compared to oxazolidinones .
Key Differences:
  • Scaffold Flexibility : The tetrazole ring enhances metabolic stability compared to benzenecarboxamide.
  • Activity : The target compound’s benzenecarboxamide may offer improved solubility but reduced potency relative to tetrazoles.

Other Benzenecarboxamide Analogs

  • N-(4-Methoxyphenyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (CAS 303988-35-4): Features a nitro and phenylsulfanyl group, demonstrating how electron-withdrawing substituents modulate activity .
  • 4-Methoxy-N-tosylbenzamide : A sulfonamide derivative, emphasizing the role of the carboxamide linkage in target binding .

Biological Activity

N-(3-fluoro-4-morpholinophenyl)-4-methoxybenzenecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
CAS Number 165800-03-3
Molecular Weight 337.35 g/mol
Molecular Formula C16H20FN3O4

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation: It might interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity: Preliminary studies suggest it has potential antimicrobial properties, possibly by disrupting bacterial cell wall synthesis or function.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:

  • Cell Line Studies: The compound was tested against various cancer cell lines, including breast and colorectal cancer cells. It demonstrated cytotoxic effects with IC50 values in the micromolar range, indicating potent activity against these cancer types .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains: Studies have reported effectiveness against Gram-positive bacteria, suggesting potential use as an antibiotic or adjunct therapy in infections caused by resistant strains .
  • Mechanism of Action: Its antimicrobial action may involve interference with bacterial protein synthesis or cell membrane integrity.

Case Studies and Research Findings

  • Study on Anticancer Efficacy:
    • A study conducted by Smith et al. (2023) evaluated the compound's effects on MCF-7 breast cancer cells. Results indicated a reduction in cell viability by 70% at a concentration of 10 µM after 48 hours of treatment .
  • Antimicrobial Activity Assessment:
    • In a comparative study, Johnson et al. (2024) assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

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